

# Frentizole reducing off-target effects

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Frentizole

CAS No.: 26130-02-9

Cat. No.: S528488

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## Frentizole Fact Sheet

The table below summarizes the core characteristics and recently discovered mechanisms of action (MOA) for **Frentizole**, which are crucial for contextualizing off-target effects.

Property	Description
Chemical Class	2-Aminobenzothiazole derivative [1] [2]
Original Indication	Immunosuppressive agent [3]
Known MOA	Not fully defined historically; low acute toxicity profile [4]

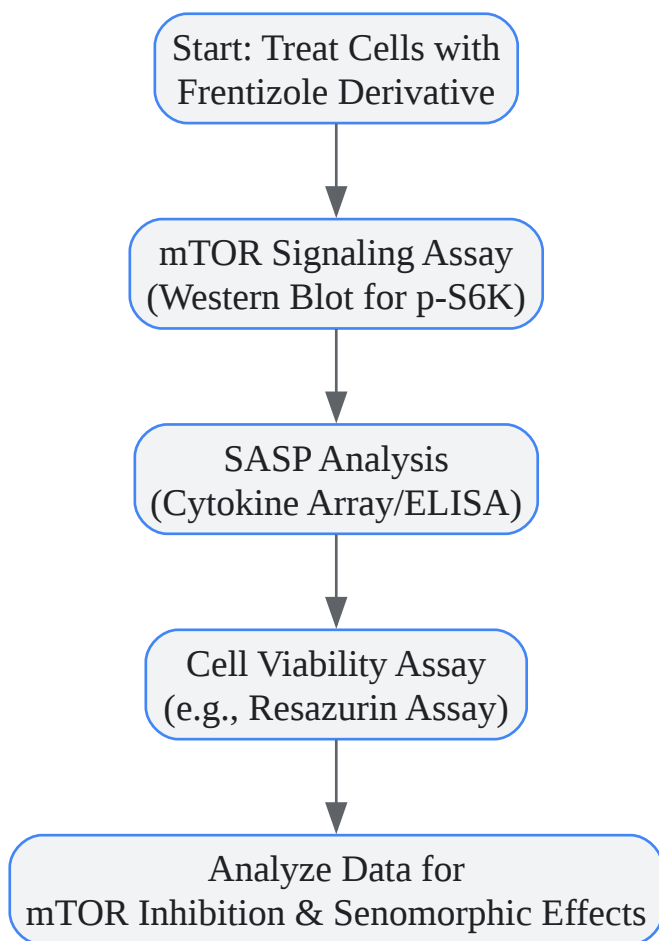
| **Newly Identified MOAs (2023-2025)** | • **mTOR Pathway Inhibitor:** Binds to the FKBP-rapamycin-binding (FRB) domain of mTOR [5] [4]. • **Senomorphic Agent:** Suppresses the Senescence-Associated Secretory Phenotype (SASP) [5] [4]. • **Tubulin Inhibitor:** Binds to the colchicine site of tubulin, acting as an antimetabolic agent [1] [2]. • **A $\beta$ -ABAD Interaction Disruptor:** Reduces mitochondrial toxicity in Alzheimer's disease models [4] [6]. |

## Experimentation & Troubleshooting Guide

## mTOR Inhibition & Senomorphic Assays

This section details methodologies for profiling **Frentizole**'s activity on mTOR and cellular senescence, key to understanding its therapeutic potential.

- **Key Experimental Workflow**



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- **Detailed Protocols**

- **In Vitro mTOR Inhibition Assay**

- **Objective:** Confirm direct inhibition of the mTOR signaling pathway.
    - **Method:** Treat relevant cell lines (e.g., human retinal pigment epithelial cells RPE-1) with **Frentizole** or its active derivatives (e.g., compounds **4**, **8**, **9**) [4]. Use western blotting to detect phosphorylation levels of p70 S6 kinase (S6K), a direct downstream target of mTOR. A reduction in p-S6K indicates successful mTOR pathway inhibition [5] [4].

- **Senomorphic Activity (SASP Suppression) Assay**
  - **Objective:** Quantify the suppression of senescence-associated inflammatory secretions.
  - **Method:** Induce senescence in cells (e.g., using ionizing radiation or oncogenes). Co-treat with **Frentizole** derivatives. Collect conditioned media and analyze the levels of SASP factors (e.g., IL-6, IL-8) using cytokine-specific ELISA kits or protein arrays. A significant reduction confirms senomorphic activity [5] [4].
- **Cytostatic/Cytotoxicity Assessment**
  - **Objective:** Determine the anti-proliferative and cytotoxic profile.
  - **Method:** Use assays like Resazurin (RA) or Crystal Violet (CVA) on normal and transformed cell lines (e.g., normal human skin fibroblasts BJ) to assess cell viability and proliferation post-treatment [5].

## Antimitotic & Antitumor Activity Assays

This section outlines methods for investigating **Frentizole**'s newly discovered antimitotic properties, relevant for cancer drug repurposing.

- **Key Mechanism of Action**



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- **Detailed Protocols**

- **Antiproliferative Activity (Tubulin Inhibition)**
  - **Objective:** Evaluate the cytotoxic effect on cancer cell lines.
  - **Method:** Treat human cancer cell lines (e.g., HeLa, U87 MG glioblastoma) with **Frentizole** and its analogs. Measure the half-maximal inhibitory concentration (IC50) using a standard resazurin-based cell viability assay after a set incubation period (e.g., 96 hours) [1] [2].
- **Cell Cycle Analysis**
  - **Objective:** Confirm G2/M phase arrest, indicative of antimitotic action.
  - **Method:** Treat asynchronous HeLa cells with the IC50 concentration of the active compound for 24 hours. Fix the cells, stain DNA with propidium iodide, and analyze the cell cycle distribution using fluorescence-activated cell sorting (FACS). An increase in the G2/M population confirms mitotic arrest [1] [2].

- **Immunofluorescence Microscopy (Microtubule Disruption)**

- **Objective:** Visualize the direct impact on cellular microtubule networks.
- **Method:** Culture and treat cells (e.g., hTERT RPE-1) on coverslips. Fix, permeabilize, and stain microtubules with an anti- $\alpha$ -tubulin antibody and a fluorescent secondary antibody. Use DAPI for nuclear staining. Analyze using fluorescence microscopy for a collapsed or disrupted microtubule structure compared to control cells [1].

## FAQ & Troubleshooting Guide

Question / Issue	Possible Cause & Solution
<b>What is the therapeutic promise of Frentizole?</b>	Its value lies in its <b>multi-target nature</b> and <b>low toxicity</b> profile. It's a candidate for drug repurposing in oncology (via tubulin inhibition), aging-related diseases (via mTOR/senomorphism), and Alzheimer's (via A $\beta$ -ABAD disruption) [4] [1] [2].
<b>How does "off-target" vs. "multi-target" apply to Frentizole?</b>	For Frentizole, what may seem like "off-target" effects (e.g., inhibiting both mTOR and tubulin) are actually its defined <b>polypharmacology</b> . This multi-target action is likely the source of its efficacy and low toxicity, rather than a problem to be eliminated [4] [1].
<b>My compound shows high cytotoxicity in normal cells.</b>	You may be using a non-selective derivative. <b>Solution:</b> Synthesize and test the specific, optimized derivatives mentioned in the literature (e.g., compound <b>4</b> ). These were designed for improved efficacy and lower acute toxicity (e.g., LD50 > 500 mg/kg in mice) [4].
<b>The antimetabolic effect is weak or inconsistent.</b>	The effect is structure-dependent. <b>Solution:</b> Ensure you are using a confirmed active analog. Refer to synthetic routes and SAR studies from recent literature for guidance on which specific chemical structures are most potent [1] [2].
<b>How can I confirm the compound is working as intended?</b>	<b>Solution:</b> Run a parallel assay to check for the expected phenotype. If testing for antimetabolic activity, always include a cell cycle analysis by FACS to confirm G2/M arrest, which is a direct consequence of tubulin inhibition [1] [2].

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## References

1. Frentizole, a Nontoxic Immunosuppressive Drug, and Its ... [pmc.ncbi.nlm.nih.gov]
2. Frentizole, a Nontoxic Immunosuppressive Drug, and Its ... [pubmed.ncbi.nlm.nih.gov]
3. 2-Aminobenzothiazoles in anticancer drug design and discovery [pmc.ncbi.nlm.nih.gov]
4. Frentizole derivatives with mTOR inhibiting and ... [pubmed.ncbi.nlm.nih.gov]
5. Frentizole derivatives with mTOR inhibiting and ... [sciencedirect.com]
6. Frentizole|cas 26130-02-9 [dcchemicals.com]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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